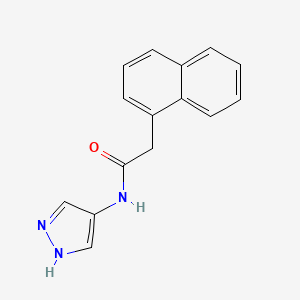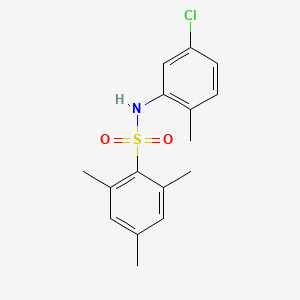![molecular formula C16H26N2 B7542165 N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine, commonly known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a pharmaceutical company, and was initially used for medical purposes. However, it has since gained popularity as a recreational drug due to its dissociative effects. In
作用機序
The mechanism of action of 3-MeO-PCP involves its binding to the NMDA receptor, which leads to inhibition of glutamate neurotransmission. This results in a state of dissociation, where the individual experiences a sense of detachment from their surroundings. Additionally, 3-MeO-PCP has been found to have affinity for other receptors such as the serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-PCP are not well understood. However, studies have shown that it can cause a range of effects such as sedation, analgesia, and dissociation. It has also been found to have neurotoxic effects, which may be related to its effects on the NMDA receptor.
実験室実験の利点と制限
One advantage of using 3-MeO-PCP in lab experiments is its ability to induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception. Additionally, its affinity for the NMDA receptor makes it a useful tool for studying glutamate neurotransmission. However, one limitation of using 3-MeO-PCP is its neurotoxic effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-MeO-PCP. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it may have antidepressant and anxiolytic effects, which could make it a useful alternative to traditional antidepressants. Additionally, further research is needed to understand its neurotoxic effects and potential long-term consequences of use. Finally, its effects on the immune system and potential use as an immunomodulatory agent are also areas of interest for future research.
Conclusion:
In conclusion, 3-MeO-PCP is a dissociative anesthetic drug that has been used in scientific research to study its effects on the central nervous system. It has strong affinity for the NMDA receptor and can induce a state of dissociation. While it has potential as a tool for studying consciousness and perception, its neurotoxic effects and potential for abuse limit its use. Further research is needed to fully understand its effects and potential therapeutic applications.
合成法
The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methylphenyl)piperidin-2-one with 2-(chloromethyl)phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
3-MeO-PCP has been used in scientific research to study its effects on the central nervous system. It has been found to have strong affinity for the NMDA receptor, which is involved in learning and memory processes. Studies have shown that 3-MeO-PCP can induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-16(11-14)12-17-15(2)13-18-9-4-3-5-10-18/h6-8,11,15,17H,3-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPONIQMJPSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)


